molecular formula C20H24N2O4S B11093125 N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No.: B11093125
M. Wt: 388.5 g/mol
InChI Key: MIKINGLNXIAYEQ-UHFFFAOYSA-N
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Description

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-1-oxaspiro[45]decane-4-carboxamide is a complex organic compound featuring a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves multiple steps:

    Formation of the Thieno[2,3-c]pyran Ring: This step often starts with the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions to form the thieno[2,3-c]pyran core.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts under controlled conditions.

    Spirocyclization: The formation of the spirocyclic structure is achieved through a series of cyclization reactions, typically involving the use of strong acids or bases to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyano and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are frequently employed under conditions such as reflux or the use of catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxamide groups are particularly important for binding to active sites, while the spirocyclic structure provides stability and specificity. The exact pathways can vary depending on the biological context, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-chlorobutanamide
  • N-(3-carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure enhances its stability and specificity in binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C20H24N2O4S/c1-19(2)9-12-13(10-21)18(27-15(12)11-25-19)22-17(24)14-8-16(23)26-20(14)6-4-3-5-7-20/h14H,3-9,11H2,1-2H3,(H,22,24)

InChI Key

MIKINGLNXIAYEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)C3CC(=O)OC34CCCCC4)C

Origin of Product

United States

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